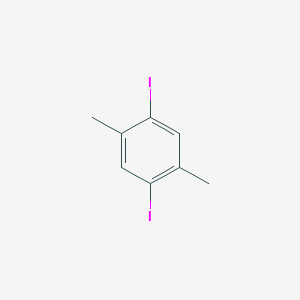

1,4-Diiodo-2,5-dimethylbenzene

Description

Properties

IUPAC Name |

1,4-diiodo-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYYUEQVECTILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371179 | |

| Record name | 1,4-diiodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-08-9 | |

| Record name | 1,4-diiodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diiodo-2,5-dimethylbenzene1124-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diiodo-2,5-dimethylbenzene: Synthesis, Properties, and Applications

Introduction

1,4-Diiodo-2,5-dimethylbenzene, a halogenated derivative of p-xylene, is a crystalline solid that serves as a pivotal building block in the landscape of advanced organic synthesis. Its strategic arrangement of iodine atoms and methyl groups on a benzene core imparts unique reactivity and structural attributes, making it a valuable precursor in the development of novel materials and pharmaceutical intermediates. The presence of two reactive carbon-iodine (C-I) bonds allows for sequential and site-selective functionalization, primarily through cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and key applications of this compound, tailored for researchers and professionals in organic chemistry, materials science, and drug discovery.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions. It is generally insoluble in water but exhibits solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. The compound is noted to be light-sensitive and should be stored accordingly to prevent degradation.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1124-08-9 | [1][3][4][5] |

| Molecular Formula | C₈H₈I₂ | [1][3][4] |

| Molecular Weight | 357.96 g/mol | [3][4] |

| Melting Point | 102-106 °C | [3][4] |

| Boiling Point | 306.2 °C | [3][4] |

| Appearance | White to off-white solid | [1] |

| Density | 2.154 g/cm³ | [3] |

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction. A study by Albright et al. provides detailed crystallographic data, revealing the nature of halogen bonding and other intermolecular interactions that govern its solid-state packing.[3]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the direct electrophilic iodination of p-xylene. The methyl groups on the aromatic ring are activating and ortho-, para-directing. Since the para positions are blocked, the iodine atoms are directed to the ortho positions relative to the methyl groups, resulting in the desired 2,5-diiodo product. A robust and scalable method involves the use of molecular iodine in the presence of a strong oxidizing agent, such as periodic acid, in an acidic medium. This in situ generation of a more potent iodinating species is crucial for the efficient di-iodination of the activated aromatic ring.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of substituted benzenes.[6]

Materials:

-

p-Xylene

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆·2H₂O)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (or other suitable organic solvent)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-xylene (1 equivalent), iodine (2.1 equivalents), and periodic acid dihydrate (0.8 equivalents).

-

Solvent and Catalyst Addition: To this mixture, add glacial acetic acid as the solvent, followed by the slow and careful addition of a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.

-

Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Chemical Reactivity and Applications

The synthetic utility of this compound is primarily centered around the reactivity of its carbon-iodine bonds. These bonds are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Sonogashira Cross-Coupling Reactions

A prominent application of this compound is in Sonogashira cross-coupling reactions, which involve the coupling of a terminal alkyne with an aryl halide.[7][8][9] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of conjugated polymers, molecular wires, and other advanced materials with interesting electronic and photophysical properties.

Workflow for a Typical Sonogashira Coupling Reaction

Caption: A simplified workflow for the Sonogashira coupling of this compound.

The di-functional nature of this compound allows for a double Sonogashira coupling, leading to the formation of symmetrical 2,5-dialkynyl-1,4-dimethylbenzene derivatives. These products can serve as monomers for polymerization or as core structures for more complex molecular architectures.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not prominently documented, its role as a versatile building block in medicinal chemistry is significant. Aryl iodides are valuable precursors for the synthesis of more complex molecules through the introduction of various functional groups via cross-coupling reactions. The rigid, well-defined geometry of the this compound core can be exploited to construct scaffolds for biologically active molecules. The lipophilic nature of the dimethylated and di-iodinated benzene ring can also be a desirable feature in modulating the pharmacokinetic properties of a drug candidate.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[1][2] It is also light-sensitive and should be stored in a cool, dark, and dry place in a tightly sealed container.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a synthetically valuable compound with a well-defined set of properties and reactivity. Its straightforward synthesis from readily available starting materials and its utility in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, make it an important tool for chemists in both academic and industrial research. As the demand for novel organic materials and complex pharmaceutical agents continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

- 1. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 2. This compound | CAS#:1124-08-9 | Chemsrc [chemsrc.com]

- 3. This compound | C8H8I2 | CID 2736171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. chemscene.com [chemscene.com]

- 6. 1,2-Diiodo-4,5-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,4-Diiodo-2,5-dimethylbenzene: A Technical Guide for Researchers

Introduction

1,4-Diiodo-2,5-dimethylbenzene is a halogenated aromatic compound with the molecular formula C₈H₈I₂.[1] As a substituted p-xylene, its structural elucidation and purity assessment are critical for its application in organic synthesis and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into the relationship between its molecular structure and its spectral features. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Symmetry

The structure of this compound possesses a high degree of symmetry, with a C₂h point group. This symmetry is a key determinant of its spectroscopic properties, leading to a simplification of its NMR spectra in particular. The molecule has two equivalent iodine atoms, two equivalent methyl groups, and two equivalent aromatic protons. This equivalence is crucial for interpreting the number and types of signals observed in the NMR spectra.

References

Introduction: The Imperative of Purity in Advanced Chemical Synthesis

An In-depth Technical Guide to the Purity Analysis of 1,4-Diiodo-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1124-08-9) is a critical building block in the landscape of advanced materials and pharmaceutical development.[1][2] Its rigid, symmetric core, functionalized with reactive iodine atoms, makes it an ideal precursor for creating complex organic semiconductors, ligands for catalysis, and novel pharmaceutical intermediates through cross-coupling reactions. The performance of these high-value materials is directly contingent on the purity of the starting materials. Even trace impurities, such as regioisomers or incompletely reacted intermediates, can dramatically alter the electronic properties of a polymer, poison a catalyst, or introduce unwanted side products in a multi-step drug synthesis.

This guide provides a comprehensive framework for the purity analysis of this compound. We move beyond simple specification sheets to explore the causality behind analytical choices, offering robust, self-validating protocols designed for the discerning researcher.

Synthetic Origins and the Impurity Profile

A thorough purity analysis begins with an understanding of the compound's synthetic route, as this dictates the likely impurities. This compound is typically synthesized via the direct electrophilic iodination of p-xylene.

A common method involves reacting p-xylene with iodine in the presence of an oxidizing agent and sulfuric acid. While effective, this reaction can be difficult to control perfectly, leading to a predictable spectrum of impurities:

-

Starting Material: Unreacted p-xylene.

-

Mono-iodinated Intermediate: 2-Iodo-1,4-dimethylbenzene.

-

Regioisomers: The formation of the desired 1,4-diiodo isomer is sterically favored, but small quantities of other isomers, such as 1,2-diiodo-3,6-dimethylbenzene or 2,3-diiodo-1,4-dimethylbenzene, can occur.[3]

-

Oxidation Byproducts: Minor impurities arising from the reaction conditions.

The presence of these impurities can complicate subsequent reactions and compromise the integrity of the final product. Therefore, a multi-faceted analytical approach is essential to confirm the purity and identity of this compound.

Below is a diagram illustrating the target molecule and its primary potential impurities.

Caption: Target compound and key process-related impurities.

A Multi-Modal Strategy for Purity Verification

No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of chromatographic and spectroscopic methods. This section details the core techniques and provides validated protocols.

Caption: Integrated workflow for purity analysis.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is the industry standard for quantifying the purity of relatively volatile and thermally stable compounds like this compound.

Causality of Choices:

-

Column: A non-polar column (e.g., DB-5 or equivalent) is chosen because "like dissolves like." The aromatic, non-polar nature of the analyte and its likely impurities ensures good separation based on boiling point differences.

-

Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to hydrocarbons and excellent quantitative performance. For definitive identification of unknown peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the authoritative choice.[4][5]

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a high-purity solvent like dichloromethane or ethyl acetate.

-

Instrument: Gas Chromatograph with FID.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL injection volume with a 50:1 split ratio.

-

Temperatures:

-

Inlet: 280°C.

-

Detector: 300°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

-

-

Data Analysis: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Any significant impurity peaks should be investigated, ideally by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation and isomer detection.

¹H NMR Analysis:

-

Expected Spectrum: Due to the molecule's symmetry, a pure sample will exhibit two sharp singlets:

-

One signal in the aromatic region (~7.5 ppm) corresponding to the two equivalent aromatic protons.

-

One signal in the aliphatic region (~2.4 ppm) corresponding to the six equivalent methyl protons.

-

-

Impurity Detection: The presence of regioisomers will break this symmetry, leading to more complex splitting patterns in the aromatic region.[3] Unreacted starting material (p-xylene) or the mono-iodo intermediate will show distinct, easily identifiable signals.

¹³C NMR Analysis:

-

Expected Spectrum: A pure sample will show four distinct signals, corresponding to the four unique carbon environments in the symmetric molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans.

-

¹³C NMR: Acquire 512-1024 scans with proton decoupling.

-

-

Data Analysis: Process the spectra and integrate the ¹H NMR signals. The ratio of the aromatic proton integral to the methyl proton integral should be 1:3 (or 2H:6H). Compare observed chemical shifts to literature values or a reference standard.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the target compound and to help identify impurities separated by GC.

Expected Results:

-

Molecular Ion (M⁺): A strong signal at m/z 358, corresponding to the molecular weight of C₈H₈I₂.[4]

-

Isotopic Pattern: The presence of two iodine atoms will create a characteristic isotopic pattern that can be simulated and compared to the observed data.

-

Fragmentation: Key fragments may include the loss of an iodine atom ([M-I]⁺) at m/z 231 and the loss of a methyl group ([M-CH₃]⁺).

Experimental Protocol (as part of GC-MS):

-

Instrument: GC coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Data Analysis: Extract the mass spectrum for the main GC peak and confirm the molecular ion. Analyze the mass spectra of any impurity peaks and search against a spectral library (e.g., NIST) for tentative identification.

Elemental Analysis

Principle: Combustion analysis determines the weight percentage of carbon, hydrogen, and heteroatoms (in this case, iodine) in a sample. This provides a fundamental check of the empirical formula.

Causality of Choices: This technique is a classic, bulk analysis method. While it doesn't detect minor organic impurities, a significant deviation from the theoretical composition can indicate the presence of inorganic salts, residual solvent, or a gross misidentification of the material. Specialized methods are required for accurate halogen determination.[6][7]

Experimental Protocol:

-

Sample Preparation: Provide a homogenous, dry sample (~5 mg) for analysis.

-

Instrument: CHN analyzer for carbon and hydrogen; specific halogen analysis method (e.g., combustion with ion chromatography) for iodine.

-

Data Analysis: Compare the experimentally determined percentages of C, H, and I to the theoretical values.

Theoretical vs. Expected Results for C₈H₈I₂:

-

Carbon (C): 26.85%

-

Hydrogen (H): 2.25%

-

Iodine (I): 70.90%

A result within ±0.4% of the theoretical value is generally considered acceptable.

Summary of Analytical Data

The table below summarizes the expected outcomes from each analytical technique for a high-purity sample of this compound.

| Analytical Technique | Parameter | Expected Result for High-Purity Sample | Primary Impurities Detected |

| Gas Chromatography (GC-FID) | Purity (Area %) | >99.0% | Starting materials, intermediates |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~7.5 ppm (s, 2H), ~2.4 ppm (s, 6H) | Regioisomers, intermediates |

| Mass Spectrometry (GC-MS) | Molecular Ion (m/z) | 358 [M]⁺ | Compounds with different MWs |

| Elemental Analysis | % Composition (C/H/I) | C: 26.85±0.4, H: 2.25±0.4, I: 70.90±0.4 | Inorganic salts, incorrect structure |

Conclusion

The purity analysis of this compound is a critical quality control step that underpins its successful application in research and development. A singular reliance on one analytical method is insufficient. By integrating the separating power of chromatography with the structural elucidation capabilities of spectroscopy and the fundamental confirmation of elemental analysis, researchers can establish a high degree of confidence in the material's identity, strength, and purity. This rigorous, multi-modal approach ensures the reproducibility of experimental results and the ultimate success of complex synthetic endeavors.

References

- 1. This compound 97% | CAS: 1124-08-9 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. This compound | C8H8I2 | CID 2736171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Elemental Analysis [intertek.com]

- 7. Whitepaper: Fundamentals Halogen Analysis - Analytik Jena [analytik-jena.us]

A Senior Application Scientist's Guide to 1,4-Diiodo-2,5-dimethylbenzene: From Procurement to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,5-dimethylbenzene, also known as 2,5-diiodo-p-xylene, is a valuable building block in modern organic synthesis. Its symmetrically substituted aromatic core, featuring two reactive iodine atoms, makes it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its commercial availability, synthesis, key applications in drug discovery and materials science, and essential safety and handling information. The strategic positioning of the iodo- and methyl groups on the benzene ring influences its reactivity and imparts specific properties to the resulting molecules, making it a reagent of significant interest for researchers in both academic and industrial settings.

Commercial Availability and Procurement

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. When selecting a supplier, researchers should consider not only the purity but also the available quantities, lead times, and the comprehensiveness of the provided analytical data.

Below is a comparative table of prominent commercial suppliers:

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | T304670 | AldrichCPR (Purity not specified) | 50 mg |

| Tokyo Chemical Industry (TCI) | D5589 | >98.0% (GC) | 1g, 5g, 25g |

| ChemScene | CS-0061168 | ≥97%[1] | 100mg, 250mg, 500mg, 1g, 5g |

| Thermo Scientific (Maybridge) | BTB13663 | 97% | 1g, 10g |

| Advanced ChemBlocks | W158772 | 97%[2] | Custom |

| J&K Scientific | 514478 | 98%[3] | 25g |

Procurement and Quality Control Workflow

A systematic approach to procuring and validating this compound is crucial for experimental reproducibility. The following workflow is recommended:

Caption: A typical workflow for the procurement and in-house quality control of this compound.

Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs. The most common laboratory synthesis involves the direct iodination of p-xylene.

Reaction Scheme:

Caption: Synthesis of this compound via direct iodination of p-xylene.

Detailed Experimental Protocol:

This protocol is adapted from established methods for the iodination of aromatic compounds.[4]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging Reagents: To the flask, add p-xylene, acetic acid, water, and concentrated sulfuric acid.

-

Addition of Iodine and Oxidizing Agent: To the stirred mixture, add iodine and periodic acid (H₅IO₆). The periodic acid serves to oxidize the in-situ formed HI back to I₂, thus driving the reaction to completion.

-

Reaction: Heat the mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted iodine.

-

Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Applications in Research and Development

The two iodine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7][8][9] This reactivity allows for the facile formation of C-C bonds, enabling the synthesis of a wide array of complex organic molecules.

1. Synthesis of Conjugated Polymers for Materials Science:

This compound is a key monomer in the synthesis of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethyl substituents enhance the solubility of the resulting polymers, facilitating their processing.

Representative Suzuki Coupling Reaction:

Caption: A generalized Suzuki coupling reaction using this compound.

2. Scaffolding in Medicinal Chemistry and Drug Discovery:

The rigid, well-defined geometry of the 1,4-disubstituted-2,5-dimethylphenyl core makes it an attractive scaffold in the design of novel therapeutic agents. By employing sequential or double cross-coupling reactions, medicinal chemists can introduce a variety of functional groups to probe structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[10]

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[10] It is light-sensitive.[10]

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[10]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of advanced materials and complex organic molecules relevant to drug discovery. Its commercial availability and well-established reactivity in cross-coupling reactions make it an indispensable tool for synthetic chemists. By understanding its properties, synthesis, and applications, and by adhering to proper safety protocols, researchers can effectively leverage this building block to advance their scientific endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound 97% | CAS: 1124-08-9 | AChemBlock [achemblock.com]

- 3. jk-sci.com [jk-sci.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:1124-08-9 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Safe Handling of 1,4-Diiodo-2,5-dimethylbenzene for Advanced Research Applications

This guide provides comprehensive safety and handling protocols for 1,4-diiodo-2,5-dimethylbenzene (CAS No. 1124-08-9), a key building block for researchers, scientists, and professionals in drug development and materials science. By understanding the inherent properties and reactivity of this compound, laboratory personnel can mitigate risks and ensure its effective use in complex synthetic applications.

Chemical and Physical Identity

This compound, also known as 2,5-diiodo-p-xylene, is a crystalline solid that serves as a versatile precursor in organic synthesis. Its structure, featuring two iodine atoms positioned on a dimethylbenzene ring, makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds, particularly through metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1124-08-9 | [1][2] |

| Molecular Formula | C₈H₈I₂ | [1] |

| Molecular Weight | 357.96 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 102-106 °C | [4] |

| Boiling Point | 306.2 °C (Predicted) | [4] |

| Density | 2.154 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as THF, DMF, and diethyl ether. | [5][6] |

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling. While specific toxicological data for this compound is limited, data from analogous compounds and supplier safety data sheets (SDS) allow for a robust risk assessment.

Health Hazards

The primary health hazards are associated with its irritant properties.[7][8]

-

Eye Irritation: Causes serious eye irritation, potentially leading to damage if not addressed promptly.[7][9]

-

Skin Irritation: Causes skin irritation upon contact.[7][9] Prolonged contact may lead to dermatitis.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[7][8]

-

Ingestion: May be harmful if swallowed.[9]

While no specific LD50 data is available for this compound, the oral LD50 for the related compound iodobenzene in rats is 1,749 mg/kg.[10] This suggests moderate acute toxicity. Chronic exposure to excess iodine-containing compounds has been linked to effects on the thyroid and potential neurological impacts, underscoring the need for stringent exposure controls.[11][12]

Physicochemical Hazards

-

Light Sensitivity: The compound is light-sensitive and should be stored accordingly to prevent degradation.[3][9] The carbon-iodine bond can be susceptible to homolytic cleavage upon exposure to UV light.

-

Reactivity:

-

Incompatible Materials: Incompatible with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen iodide.[3][13]

-

Exothermic Reactions: Its use in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) can be highly exothermic.[14][15] This poses a significant risk of a runaway reaction if not properly controlled, especially on a larger scale.

-

Environmental Hazards

This compound may cause long-lasting harmful effects to aquatic life and should not be released into the environment.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Table 2: Exposure Control and Personal Protection Synopsis

| Control Measure | Specification and Rationale |

| Engineering Controls | Ventilation: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[8] |

| Personal Protective Equipment (PPE) | Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[7][9] |

| Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[7] | |

| Skin and Body Protection: A lab coat must be worn. For larger scale operations, a chemical-resistant apron is recommended. Ensure clothing fully covers exposed skin.[7] | |

| Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |

Protocols for Safe Handling and Use

Adherence to strict protocols is critical, especially given the compound's reactivity and physical form.

Storage

-

Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[8]

-

Protect from direct sunlight and heat.[3]

-

Store away from incompatible materials, particularly strong oxidizing agents.[3]

Experimental Workflow: Weighing and Transferring a Light-Sensitive Solid

This protocol outlines the safe transfer of this compound for use in a reaction.

Caption: Workflow for weighing and transferring solid this compound.

Use in Palladium-Catalyzed Cross-Coupling Reactions

Given the utility of this compound in reactions like the Sonogashira coupling, special precautions are necessary due to the potential for significant heat evolution.[14]

Protocol: Staging a Sonogashira Coupling Reaction

-

Inert Atmosphere: Assemble and dry all glassware. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition:

-

To the reaction flask, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).

-

Add the anhydrous, deoxygenated solvent (e.g., THF) and the amine base (e.g., triethylamine).[16]

-

-

Controlled Addition: Add the terminal alkyne substrate slowly via syringe to the stirring mixture.

-

Thermal Monitoring: Monitor the internal temperature of the reaction. For reactions on a larger scale (>1g), it is advisable to use a temperature probe and have a cooling bath (e.g., ice-water) on standby to manage any exotherm.

-

Work-up: Upon completion, quench the reaction appropriately (e.g., with aqueous ammonium chloride) before proceeding with extraction and purification.

Caption: Key safety considerations for managing Sonogashira coupling reactions.

Emergency Procedures

Rapid and correct response to an incident is crucial.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[7]

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

-

Waste Disposal

Disposal of this compound and associated waste must comply with all federal, state, and local regulations.[16]

-

Solid Waste: Unused reagent and contaminated materials (e.g., weighing paper, gloves) should be collected in a designated, sealed, and labeled hazardous waste container.

-

Liquid Waste: Reaction mixtures and solvent rinses containing this compound should be collected in a labeled hazardous waste container for halogenated organic waste.

-

Decontamination: Laboratory glassware should be rinsed with a suitable organic solvent, with the rinsate collected as halogenated waste. The glassware can then be washed with soap and water.

-

Treatment of Organo-iodine Waste: For larger quantities or specialized facilities, chemical treatment to recover iodine can be considered. This often involves an alkaline-reduction method to convert the organic iodine to inorganic iodide, which can then be oxidized to elemental iodine for recovery.[9] This reduces the environmental impact and allows for the recycling of a valuable element.

References

- 1. epfl.ch [epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. chemos.de [chemos.de]

- 8. sodiumiodide.net [sodiumiodide.net]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Long-term repetitive exposure to excess iodine induces mitochondrial apoptosis, and alters monoamine neurotransmitters in hippocampus of rats of different genders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Polymers Using 1,4-Diiodo-2,5-dimethylbenzene

For correspondence: --INVALID-LINK--

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel conjugated polymers utilizing 1,4-diiodo-2,5-dimethylbenzene as a key monomer. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of well-defined polymeric structures with potential applications in organic electronics, sensor technology, and advanced materials. We will explore various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Yamamoto, Sonogashira, and Heck polymerizations. For each method, we will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss the critical parameters that influence the polymerization process and the final properties of the resulting polymers.

Introduction: The Versatility of this compound as a Monomer

This compound is a valuable building block for the synthesis of a variety of conjugated polymers. The presence of two reactive C-I bonds allows for the formation of linear polymer chains through various cross-coupling reactions. The methyl groups on the benzene ring enhance the solubility of the resulting polymers in common organic solvents, which is often a challenge in the processing of rigid-rod conjugated polymers. The poly(2,5-dimethyl-p-phenylene) backbone imparts thermal stability and desirable optoelectronic properties to the resulting materials. This application note will detail four key polymerization methodologies for leveraging this versatile monomer.

Suzuki-Miyaura Polycondensation: Crafting Poly(2,5-dimethyl-p-phenylene)s

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds, and it can be effectively applied to the synthesis of poly(p-phenylene)s.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura polymerization is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound monomer to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species (e.g., a phenyldiboronic acid) transfers its organic group to the palladium center, displacing one of the iodide ligands. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl unit, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Synthesis of Poly(2,5-dimethyl-p-phenylene)

This protocol describes the synthesis of a poly(2,5-dimethyl-p-phenylene) derivative via Suzuki-Miyaura polycondensation.

Materials:

-

This compound (1.0 eq)

-

1,4-Phenylenediboronic acid (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Potassium carbonate (K₂CO₃) (4.0 eq)

-

Toluene (anhydrous)

-

Water (degassed)

-

Methanol

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, 1,4-phenylenediboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) to the flask via cannula.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive flow of inert gas.

-

Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Work-up: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Purification: Filter the precipitated polymer and wash it sequentially with water and methanol to remove any remaining salts and catalyst residues. Further purification can be achieved by Soxhlet extraction with methanol and acetone.

-

Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

Table 1: Typical Reaction Parameters and Expected Outcomes for Suzuki-Miyaura Polymerization

| Parameter | Value | Expected Outcome |

| Monomer Ratio | 1:1 | High molecular weight polymer |

| Catalyst Loading | 1-3 mol% | Efficient polymerization |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Affects reaction rate and yield |

| Solvent System | Toluene/Water, THF/Water | Biphasic system is crucial |

| Temperature | 80-110 °C | Higher temperatures increase reaction rate |

| Reaction Time | 24-72 hours | Longer times generally lead to higher MW |

| Yield | > 90% | Typically high for this reaction |

| Molecular Weight (Mn) | 10 - 50 kDa | Dependent on reaction conditions |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polymerization |

Yamamoto Coupling: A Direct Route to Poly(2,5-dimethyl-p-phenylene)

Yamamoto coupling is a dehalogenative polycondensation reaction that provides a direct route to poly(arylene)s from dihaloaromatic monomers. This method utilizes a zero-valent nickel complex as the coupling agent.[2]

Mechanistic Insights

The Yamamoto polymerization is believed to proceed through a nickel-mediated catalytic cycle.

-

Oxidative Addition: A Ni(0) complex, often generated in situ from a Ni(II) precursor and a reducing agent, undergoes oxidative addition to the C-I bond of two molecules of this compound to form a diorganonickel(II) complex.

-

Reductive Elimination: This intermediate then undergoes reductive elimination to form a new C-C bond between the two aromatic rings and regenerate the Ni(0) species.

Experimental Protocol: Yamamoto Polycondensation

This protocol details the synthesis of poly(2,5-dimethyl-p-phenylene) via Yamamoto coupling.

Materials:

-

This compound (1.0 eq)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.2 eq)

-

2,2'-Bipyridine (1.2 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Toluene (anhydrous)

-

Methanol

-

Acetone

-

Concentrated Hydrochloric Acid

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridine in anhydrous DMF. Stir the mixture at 60 °C for 30 minutes to form the active Ni(0) complex.

-

Monomer Addition: Add a solution of this compound in anhydrous toluene to the catalyst mixture.

-

Polymerization: Heat the reaction mixture to 80 °C and stir for 24 hours. The polymer will precipitate from the solution as it forms.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into a solution of methanol/concentrated HCl (5:1 v/v) to quench the reaction and precipitate the polymer.

-

Purification: Filter the polymer and wash it with methanol, acetone, and water. Further purification can be achieved by Soxhlet extraction with acetone.

-

Drying: Dry the polymer under vacuum at 60 °C to a constant weight.

Table 2: Typical Reaction Parameters and Expected Outcomes for Yamamoto Polymerization

| Parameter | Value | Expected Outcome |

| Ni(0) Reagent | Ni(COD)₂ | Common and effective Ni(0) source |

| Ligand | 2,2'-Bipyridine, PPh₃ | Bipyridine often gives higher yields[2] |

| Solvent | DMF, Toluene, THF | Affects polymer solubility and molecular weight |

| Temperature | 60-90 °C | Higher temperatures can lead to side reactions |

| Reaction Time | 12-48 hours | Affects polymer chain length |

| Yield | 80-95% | Generally good yields |

| Molecular Weight (Mn) | 5 - 30 kDa | Often lower than Suzuki polymerization |

| Polydispersity Index (PDI) | 1.8 - 3.0 | Can be broader than other methods |

Sonogashira Polycondensation: Introducing Alkyne Linkages

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction can be adapted for polymerization to synthesize poly(arylene ethynylene)s.

Mechanistic Overview

The Sonogashira polymerization proceeds via a dual catalytic cycle involving both palladium and copper.

-

Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of the aryl iodide, followed by transmetalation and reductive elimination.

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.

Experimental Protocol: Synthesis of a Poly(2,5-dimethyl-p-phenylene ethynylene) Derivative

This protocol describes the synthesis of a poly(arylene ethynylene) by Sonogashira polycondensation.

Materials:

-

This compound (1.0 eq)

-

1,4-Diethynylbenzene (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

-

Methanol

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, 1,4-diethynylbenzene, the palladium catalyst, and copper(I) iodide.

-

Solvent and Base Addition: Add the anhydrous solvent (THF or DMF) and the amine base (Et₃N or DIPA) via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Polymerization: Stir the reaction mixture at room temperature for 30 minutes, then heat to 50-80 °C and stir for 24-48 hours.

-

Work-up: Cool the reaction to room temperature. If a precipitate has formed, filter it. If the polymer is soluble, precipitate it by pouring the reaction mixture into methanol.

-

Purification: Wash the polymer with methanol to remove residual catalysts and salts. Further purification can be done by dissolving the polymer in a suitable solvent and re-precipitating it.

-

Drying: Dry the polymer under vacuum at 40 °C.

Table 3: Typical Reaction Parameters and Expected Outcomes for Sonogashira Polymerization

| Parameter | Value | Expected Outcome |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both are effective |

| Cu Co-catalyst | CuI | Essential for high yields at lower temperatures |

| Base | Et₃N, DIPA | Acts as a base and often as a solvent |

| Solvent | THF, DMF, Toluene | Choice depends on monomer and polymer solubility |

| Temperature | 25-100 °C | Higher temperatures for less reactive halides |

| Reaction Time | 12-48 hours | Monitor by TLC or GPC |

| Yield | 70-95% | Generally good to excellent |

| Molecular Weight (Mn) | 10 - 100 kDa | Can achieve high molecular weights |

| Polydispersity Index (PDI) | 1.5 - 3.0 | Typical for step-growth polymerization |

Heck Polycondensation: Creating Poly(2,5-dimethyl-p-phenylene vinylene)s

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, can be utilized for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives.[4]

Mechanistic Considerations

The Heck polymerization mechanism involves a series of steps within a palladium catalytic cycle.

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-I bond of this compound.

-

Alkene Insertion (Migratory Insertion): The alkene (e.g., ethylene) coordinates to the palladium center and then inserts into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming a new C=C double bond and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species reductively eliminates HX (in the presence of a base) to regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of Poly(2,5-dimethyl-p-phenylene vinylene)

This protocol outlines the synthesis of a PPV derivative via Heck polycondensation.

Materials:

-

This compound (1.0 eq)

-

Ethylene (gas) or 1,2-Bis(tributylstannyl)ethylene (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (4-10 mol%)

-

Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF) or Toluene (anhydrous)

-

Methanol

Procedure:

-

Reaction Setup: In a pressure vessel or a Schlenk flask equipped with a gas inlet, add this compound, the palladium catalyst, the phosphine ligand, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

-

Solvent Addition: Add the anhydrous solvent.

-

Alkene Addition: If using ethylene gas, purge the vessel with ethylene and maintain a positive pressure. If using a liquid alkene derivative, add it via syringe.

-

Polymerization: Heat the reaction mixture to 100-120 °C and stir for 24-72 hours.

-

Work-up: Cool the reaction to room temperature. Precipitate the polymer in methanol.

-

Purification: Filter the polymer and wash with methanol and water. Soxhlet extraction can be used for further purification.

-

Drying: Dry the polymer under vacuum.

Table 4: Typical Reaction Parameters and Expected Outcomes for Heck Polymerization

| Parameter | Value | Expected Outcome |

| Pd Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common choice |

| Ligand | P(o-tol)₃, PPh₃ | Bulky, electron-rich phosphines are often preferred |

| Base | Et₃N, Na₂CO₃, K₂CO₃ | A non-nucleophilic base is required |

| Alkene | Ethylene, Styrene derivatives | Determines the vinylene linkage |

| Temperature | 100-140 °C | Higher temperatures are generally needed |

| Reaction Time | 24-96 hours | Can be a slower polymerization method |

| Yield | 60-90% | Can be variable |

| Molecular Weight (Mn) | 5 - 40 kDa | Often results in moderate molecular weights |

| Polydispersity Index (PDI) | 2.0 - 3.5 | Can be broad due to side reactions |

Characterization of the Synthesized Polymers

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit and end groups.[5][6]

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.[5][6][7]

-

UV-Vis and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the conjugated polymers, including their absorption and emission maxima.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and phase transitions of the polymers.

Conclusion

This compound serves as an excellent monomer for the synthesis of a variety of conjugated polymers through well-established cross-coupling methodologies. The choice of polymerization technique—Suzuki-Miyaura, Yamamoto, Sonogashira, or Heck—allows for the tailoring of the polymer backbone with either direct arylene-arylene, arylene-ethynylene, or arylene-vinylene linkages, respectively. Each method offers distinct advantages and requires careful optimization of reaction conditions to achieve polymers with desired molecular weights and properties. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis and application of these novel polymeric materials.

References

- 1. Mechanistic aspects of the Suzuki polycondensation of Thiophenebisboronic derivatives and diiodobenzenes analyzed by MALDI-TOF mass spectrometry | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. isca.me [isca.me]

The Strategic Utility of 1,4-Diiodo-2,5-dimethylbenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: The Versatility of a Dihalogenated Aromatic Building Block

1,4-Diiodo-2,5-dimethylbenzene is a highly valuable and versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its symmetrically substituted diiodo-p-xylene core offers two reactive sites for carbon-carbon and carbon-heteroatom bond formation, making it an ideal starting material for the synthesis of a diverse array of complex organic molecules, including conjugated polymers, functional materials for organic electronics, and pharmaceutical intermediates. The presence of the two methyl groups enhances solubility and influences the electronic properties of the resulting products. This guide provides an in-depth exploration of the applications of this compound in key cross-coupling reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles of Reactivity and Regioselectivity

The two iodine substituents on the benzene ring are the key to the reactivity of this compound. The carbon-iodine bond is the weakest among the carbon-halogen bonds, facilitating the initial oxidative addition step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions. This inherent reactivity allows for milder reaction conditions compared to analogous dibromo- or dichloro-arenes.

A critical consideration when working with dihalogenated substrates is the control of regioselectivity, namely achieving either selective mono-functionalization or complete di-functionalization. The ability to control the extent of the reaction is paramount for the synthesis of unsymmetrical products or for the stepwise construction of polymeric materials. The primary factors influencing this selectivity include:

-

Stoichiometry of Reagents: Limiting the amount of the coupling partner (e.g., boronic acid, alkyne, amine, or olefin) is the most straightforward approach to favor mono-substitution.

-

Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst play a crucial role. Bulky ligands can sterically hinder the approach of the catalyst to the second reactive site after the first coupling has occurred, thereby promoting mono-functionalization.[1]

-

Reaction Conditions: Temperature, reaction time, and the choice of base and solvent can all be tuned to influence the relative rates of the first and second coupling reactions.

Key Cross-Coupling Applications and Protocols

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. With this compound, this reaction can be employed to synthesize both mono- and diarylated products, which are precursors to various functional molecules.

The catalytic cycle begins with the oxidative addition of a C-I bond to a Pd(0) species. Subsequent transmetalation with a boronic acid (or its ester) and reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to promote the reaction, especially with sterically hindered substrates.[2][3]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

| Parameter | Condition | Rationale |

| Reactants | This compound (1.0 equiv), Phenylboronic acid (1.1 equiv) | A slight excess of the boronic acid ensures complete consumption of the starting material for the first coupling. |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common and effective catalyst for Suzuki couplings.[4] |

| Base | K₂CO₃ (2.0 equiv) | A mild base suitable for many Suzuki reactions. |

| Solvent | Toluene/Water (4:1) | A biphasic solvent system is often used to facilitate the reaction. |

| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-8 hours (monitor by TLC/GC-MS) | Careful monitoring is crucial to stop the reaction after mono-arylation. |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion of the mono-arylation, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes. This compound is an excellent substrate for this reaction, leading to the formation of di-alkynylated products that are key components in the synthesis of conjugated polymers and organic electronic materials.[5][6]

The Sonogashira reaction typically involves a dual catalytic cycle with palladium and copper co-catalysts. The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper co-catalyst activates the terminal alkyne. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the desired product.[7][8][9]

Caption: Dual catalytic cycle of the Sonogashira coupling reaction.

| Parameter | Condition | Rationale |

| Reactants | This compound (1.0 equiv), Phenylacetylene (2.2 equiv) | A slight excess of the alkyne ensures complete di-substitution. |

| Catalysts | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | A standard catalyst system for Sonogashira couplings.[1] |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv) | Acts as both a base and a solvent in some cases. |

| Solvent | THF or DMF | Anhydrous conditions are crucial for this reaction. |

| Temperature | Room temperature to 50 °C | The high reactivity of the C-I bond often allows for mild conditions. |

| Reaction Time | 6-12 hours | Reaction progress should be monitored by TLC or GC-MS. |

Step-by-Step Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add the palladium and copper catalysts to the solution.

-

Add the base, followed by the dropwise addition of phenylacetylene.

-

Stir the reaction mixture at the specified temperature.

-

Monitor the reaction until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction provides a means to form C-C bonds by coupling aryl halides with alkenes. Using this compound, this reaction can be used to synthesize stilbene derivatives and other vinyl-aromatic compounds, which are important in materials science.[2][10]

The Heck reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the aryl-palladium bond. A subsequent β-hydride elimination releases the arylated alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[6]

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

| Parameter | Condition | Rationale |

| Reactants | This compound (1.0 equiv), Styrene (2.5 equiv) | An excess of the alkene drives the reaction towards di-substitution. |

| Catalyst | Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%) or a palladacycle | Palladium acetate is a common precatalyst; a phosphine ligand is often required.[11][12] |

| Base | K₂CO₃ or Et₃N (2.5 equiv) | A base is required to regenerate the active catalyst. |

| Solvent | DMF or NMP | High-boiling polar aprotic solvents are typically used. |

| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction. |

| Reaction Time | 12-24 hours | The reaction can be slower than Suzuki or Sonogashira couplings. |

Step-by-Step Procedure:

-

Combine this compound, the base, and the palladium catalyst/ligand in a reaction vessel.

-

Add the solvent and the styrene under an inert atmosphere.

-

Heat the mixture to the indicated temperature and stir vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. This reaction can be applied to this compound to introduce primary or secondary amines, leading to the formation of diamino-p-xylene derivatives, which are valuable in materials science and as ligands in coordination chemistry.[13][14]

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[15][16]

References

- 1. d-nb.info [d-nb.info]

- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sctunisie.org [sctunisie.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

Application Note: Synthesis of Poly(2,5-dimethyl-p-phenylene) via Suzuki-Miyaura Polycondensation

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of poly(2,5-dimethyl-p-phenylene), a conjugated polymer, via Suzuki-Miyaura polycondensation. The procedure details the palladium-catalyzed cross-coupling of 1,4-diiodo-2,5-dimethylbenzene with benzene-1,4-diboronic acid. This guide is designed for researchers in materials science, polymer chemistry, and drug development, offering in-depth explanations for experimental choices, a complete step-by-step methodology, and robust procedures for polymer characterization to ensure a self-validating and reproducible workflow.

Introduction and Scientific Background

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds between organoboron compounds and organohalides using a palladium catalyst.[1][2] Its extension to bifunctional monomers, known as Suzuki Polycondensation (SPC), has become a major route for synthesizing conjugated polymers like polyphenylenes.[3] These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors, due to their unique photophysical properties.

The target polymer, poly(2,5-dimethyl-p-phenylene), is a derivative of poly(p-phenylene) (PPP). The inclusion of methyl groups on the polymer backbone serves a critical purpose: it enhances the solubility of the otherwise rigid and intractable polymer chains in common organic solvents.[4][5] This improved processability is essential for characterization and device fabrication.

This protocol utilizes this compound as the dihalide monomer. Aryl iodides are chosen over bromides or chlorides for their higher reactivity in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions. The co-monomer is benzene-1,4-diboronic acid, which, upon polymerization, will form the alternating phenyl units of the polymer backbone.

The Suzuki Polycondensation Catalytic Cycle

The polymerization proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl diiodide monomer, inserting itself into the carbon-iodine bond. This forms a Pd(II) intermediate.

-

Transmetalation: The organoboron species (diboronic acid) is activated by a base (e.g., potassium carbonate) to form a more nucleophilic boronate complex.[1] This complex then transfers an aryl group to the Pd(II) center, displacing one of the iodide ligands.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle. This step extends the polymer chain.

This sequence repeats, consuming the monomers and leading to the formation of a high molecular weight polymer.

Figure 1: Catalytic cycle for Suzuki-Miyaura Polycondensation.

Experimental Protocol

Materials and Reagents

This section summarizes all necessary reagents, solvents, and their required specifications.

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier Example | Notes |

| This compound | C₈H₈I₂ | 357.96 | >98% | Sigma-Aldrich | Monomer A. |

| Benzene-1,4-diboronic acid | C₆H₈B₂O₄ | 165.75 | >95% | Sigma-Aldrich | Monomer B. Contains varying amounts of anhydride.[6] |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | >99% | Sigma-Aldrich | Catalyst. A bright yellow solid, handle under inert gas.[7][8] |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | >99% | Fisher Scientific | Base. Must be finely powdered and dried under vacuum before use. |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Acros Organics | Reaction solvent. Must be degassed thoroughly before use. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Acros Organics | Co-solvent for solubility. Must be degassed. |

| Methanol | CH₃OH | 32.04 | ACS Grade | VWR | Used for polymer precipitation and washing. |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% | J.T. Baker | Used in work-up to remove inorganic salts. |

| Chloroform | CHCl₃ | 119.38 | HPLC Grade | Fisher Scientific | Solvent for polymer purification (Soxhlet extraction) and analysis (GPC, NMR). |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Schlenk line or inert gas (Argon or Nitrogen) manifold

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Polymerization Procedure

Rationale for Experimental Design: The reaction must be conducted under strictly anaerobic (oxygen-free) conditions to prevent the oxidation and deactivation of the Pd(0) catalyst. A two-phase solvent system (Toluene/aqueous base) is common, but a single organic phase with an anhydrous base and a polar co-solvent like DMF is also effective and used here to ensure monomer solubility.

-

Reaction Setup:

-

To a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound (1.000 g, 2.793 mmol, 1.0 eq) and benzene-1,4-diboronic acid (0.463 g, 2.793 mmol, 1.0 eq).

-

Add finely powdered, anhydrous potassium carbonate (1.545 g, 11.17 mmol, 4.0 eq).

-

Seal the flask, and subject it to three cycles of evacuation and backfilling with Argon to establish an inert atmosphere.[9]

-

-

Solvent Addition and Degassing:

-

Through a cannula, add anhydrous toluene (20 mL) and anhydrous DMF (10 mL) to the flask.

-

Bubble Argon through the stirred solution for 30 minutes to ensure complete degassing. Causality Note: Residual oxygen can oxidize the phosphine ligands and the palladium center, leading to catalyst deactivation and low molecular weight polymer.

-

-

Catalyst Addition and Reaction:

-

Under a positive flow of Argon, quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.065 g, 0.056 mmol, 2 mol%).[10]

-

Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn dark brown or black, indicating the formation of the active catalytic species.

-

Maintain the reaction at 90 °C for 48 hours under a positive pressure of Argon. An increase in viscosity may be observed as the polymerization progresses.

-

Work-up and Purification

Rationale for Purification: The crude product is a mixture of the desired polymer, residual catalyst, inorganic salts, and low molecular weight oligomers. A multi-step purification is essential to obtain a clean material for accurate characterization. Precipitation isolates the polymer from soluble impurities, while Soxhlet extraction removes oligomeric fractions and catalyst residues.

-

Initial Quenching and Precipitation:

-

Cool the reaction mixture to room temperature.

-

Pour the viscous mixture slowly into a beaker containing 300 mL of vigorously stirring methanol. A fibrous or powdery precipitate should form.

-

Continue stirring for 1 hour, then collect the solid by vacuum filtration.

-

-

Acid and Water Wash:

-

Wash the collected solid sequentially with 100 mL of water, 100 mL of 2M HCl solution (to remove potassium salts), and finally with 200 mL of deionized water until the filtrate is neutral.

-

Wash again with 100 mL of methanol to aid in drying.

-

-

Soxhlet Extraction (Crucial for High Purity):

-

Dry the crude polymer in a vacuum oven at 50 °C overnight.

-

Place the dried, crude polymer into a cellulose thimble and perform a Soxhlet extraction with methanol for 24 hours to remove any remaining monomers and very low molecular weight oligomers.

-

Subsequently, perform a second Soxhlet extraction with chloroform to extract the desired polymer, leaving behind any insoluble catalyst residues or cross-linked material in the thimble.

-